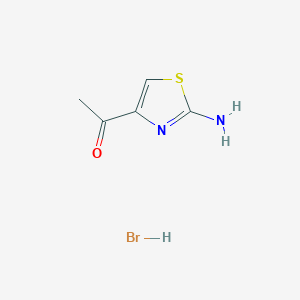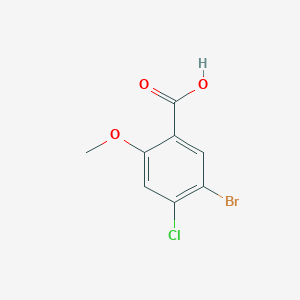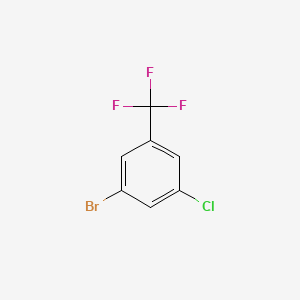
5-Bromo-2,4-dichlorotoluene
Vue d'ensemble
Description
5-Bromo-2,4-dichlorotoluene (5-Br-2,4-DCT) is an organic compound that is widely used in scientific research and laboratory experiments. It is a halogenated aromatic hydrocarbon that has a wide range of applications in various fields, including chemistry, biology, and pharmacology. 5-Br-2,4-DCT is a versatile compound that can be used for both synthetic and analytical purposes. Its unique physical and chemical properties make it an ideal choice for a variety of laboratory applications.
Applications De Recherche Scientifique
Synthetic Pathways and Catalytic Reactions
5-Bromo-2,4-dichlorotoluene serves as a precursor in various synthetic pathways, contributing to the synthesis of complex organic compounds. For instance, the substance has been utilized in studies exploring the regioselective displacement reaction with ammonia, yielding bromo-chloro-substituted pyrimidines. Such reactions underscore the compound's role in facilitating the synthesis of potentially biologically active molecules. Moreover, palladium-catalyzed amination processes demonstrate its utility in selective functionalization, enabling the construction of compounds with specific chemical properties. These synthetic applications highlight the compound's versatility and importance in organic chemistry research, particularly in the development of novel materials and pharmaceuticals (Doulah et al., 2014).
Photoreaction Mechanisms
The study of photoreaction mechanisms involving halogenated compounds has revealed insights into the behavior of this compound under light exposure. Research in this area focuses on understanding the photodegradation processes and the formation of photoproducts, which is crucial for assessing the environmental impact of such compounds. Investigations into low-temperature matrix-isolation infrared spectroscopy have provided valuable data on the photoreactivity of halogenated aromatics, contributing to a deeper understanding of their stability and transformation in various conditions (Akai et al., 2002).
Spectroscopic Analysis and Structural Studies
Spectroscopic methods, including FT-IR and FT-Raman spectroscopy, have been employed to elucidate the molecular structure and vibrational characteristics of this compound. These studies provide critical insights into the electronic and geometric configurations of the molecule, facilitating the prediction of its reactivity and interactions. Natural bond orbital (NBO) analysis and NMR studies further augment our understanding of the compound's electronic structure and its implications for chemical behavior and reactivity (Karunakaran & Balachandran, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2,4-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNSANITIQULLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607495 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85072-41-9 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)


![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)









